REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]1[S:5][C:6]([Br:9])=[CH:7][N:8]=1.CO.C[O-].[Na+].[CH:15](O)=[O:16]>C(OCC)=O>[Br:9][C:6]1[S:5][C:4]([CH2:3][NH:2][CH:15]=[O:16])=[N:8][CH:7]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
173 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at an internal temperature of 48° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under the reduced pressure
|
Type
|
ADDITION
|
Details
|
ethanol was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
CUSTOM
|
Details
|
The solvent was again removed by evaporation under the reduced pressure until crystal
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
STIRRING
|
Details
|
The solution was stirred under ice cooling overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was then collected by filtration
|
Type
|
WASH
|
Details
|
was then washed with cold ethanol and hexane
|
Type
|
CUSTOM
|
Details
|
was dried under the reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)CNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |